molecular formula C20H14N2O2 B14711574 N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine CAS No. 23072-71-1

N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine

Katalognummer: B14711574
CAS-Nummer: 23072-71-1
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: MXWZUMQQPOAIOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine typically involves the condensation reaction between 9H-fluoren-2-amine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imines or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Wirkmechanismus

The mechanism of action of N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(9H-fluoren-2-yl)-1-(4-aminophenyl)methanimine: Similar structure but with an amine group instead of a nitro group.

    N-(9H-fluoren-2-yl)-1-(4-methylphenyl)methanimine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine is unique due to the presence of both the fluorenyl and nitrophenyl groups, which confer distinct electronic and steric properties

Eigenschaften

CAS-Nummer

23072-71-1

Molekularformel

C20H14N2O2

Molekulargewicht

314.3 g/mol

IUPAC-Name

N-(9H-fluoren-2-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C20H14N2O2/c23-22(24)18-8-5-14(6-9-18)13-21-17-7-10-20-16(12-17)11-15-3-1-2-4-19(15)20/h1-10,12-13H,11H2

InChI-Schlüssel

MXWZUMQQPOAIOP-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.